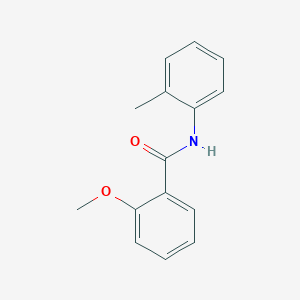![molecular formula C17H17NO5S B259131 2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound used in scientific research. It is commonly referred to as ESI or Ethylsulfonylindole. ESI is a heterocyclic compound with a fused isoindole and indoline ring system. It has been found to exhibit various biological activities and has been used in numerous studies to investigate its therapeutic potential.
Wirkmechanismus
ESI exerts its biological effects by binding to and inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of COX-2, LOX, and MMPs, which are involved in the inflammatory process. ESI has also been found to target the NF-κB pathway, which is involved in the regulation of various cellular processes such as inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
ESI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. ESI has also been found to inhibit the activity of various enzymes involved in the inflammatory process, such as COX-2, LOX, and MMPs. Additionally, ESI has been found to induce cell cycle arrest and apoptosis in cancer cells and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
ESI has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in large quantities. ESI has been extensively studied and its biological activities are well-characterized. However, there are also limitations to its use. ESI has poor solubility in water, which can limit its use in certain experiments. Additionally, ESI has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for research involving ESI. One potential direction is the development of ESI analogs with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of ESI as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are also needed to investigate the potential of ESI as a chemopreventive agent for the treatment of cancer. Finally, additional studies are needed to investigate the potential of ESI as a tool for the study of inflammatory processes in various disease states.
Synthesemethoden
The synthesis of ESI involves the reaction of 5-bromo-2-hydroxybenzenesulfonic acid with ethylamine in the presence of sodium hydroxide to form the corresponding ethylsulfonamide. This compound is then reacted with 3,4-dihydroxyphenylacetic acid to form the desired ESI product.
Wissenschaftliche Forschungsanwendungen
ESI has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. ESI has been shown to inhibit the activity of various enzymes such as COX-2, LOX, and MMPs, which are involved in the inflammatory process. Additionally, ESI has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. ESI has also been found to protect against neuronal damage and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C17H17NO5S |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-(5-ethylsulfonyl-2-hydroxyphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C17H17NO5S/c1-2-24(22,23)11-5-6-13(19)12(8-11)18-16(20)14-9-3-4-10(7-9)15(14)17(18)21/h3-6,8-10,14-15,19H,2,7H2,1H3 |
InChI-Schlüssel |
FZJSPCGJXFQMBH-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)N2C(=O)C3C4CC(C3C2=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)
![Ethyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259061.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
![6-(2,3-dichlorophenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B259065.png)



![5-ethyl-3-(prop-2-ynylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B259072.png)

